molecular formula C7H6Na2O8S2 B8033813 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt

4-Formylbenzene-1,3-disulfonic Acid Disodium Salt

Cat. No. B8033813
M. Wt: 328.2 g/mol
InChI Key: YKJQVLWZGODFIH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formylbenzene-1,3-disulfonic Acid Disodium Salt is a useful research compound. Its molecular formula is C7H6Na2O8S2 and its molecular weight is 328.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Superoxide Radical Detection : Tiron, a derivative of 4,5-dihydroxybenzene-1,3-disulfonic acid (closely related to 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt), has been used to detect superoxide radicals in rat heart mitochondria (Ledenev, Popova, Konstantinov, & Ruuge, 1985).

  • Chemical Synthesis and Reactions : Research includes the study of the mechanism of 5-amino-2-formylbenzene sulfonic acid formation during the reduction of certain compounds by Zero-Valent Iron (Fan, Zhang, Zhang, & Du, 2007) and kinetics of similar reactions (Fan, Zhang, Zhang, & Li, 2007).

  • Proton Exchange Membranes : 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt has been used in the synthesis of sulfonated poly (vinyl alcohol) for proton exchange membranes in fuel cells (Tseng, Ye, Kao, Joseph, Shen, Rick, & Hwang, 2011).

  • Catalysis and Crystal Structure : A calcium(II) complex synthesized using disodium 4-formylbenzene-1,3-disulfonate has shown efficient catalysis in the oxidation of benzylic alcohol (Tai, Li, & Liu, 2018).

  • Molecular Characterization and Sorption Properties : NMR characterization of N-benzyl sulfonated derivatives of chitosan, involving reaction with 4-formylbenzene sodium disulfonate, reveals insights into their structure and potential applications (Crini, Torri, Guerrini, Morcellet, Weltrowski, & Martel, 1997).

  • Applications in Organic Redox Flow Batteries : 4,5-dihydroxybenzene-1,3-disulfonic acid, a related compound, has been proposed for use in aqueous organic redox flow batteries (Permatasari, Lee, & Kwon, 2020).

properties

IUPAC Name

disodium;4-formylbenzene-1,3-disulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O7S2.2Na.H2O/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;;;/h1-4H,(H,9,10,11)(H,12,13,14);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJQVLWZGODFIH-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Na2O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylbenzene-1,3-disulfonic Acid Disodium Salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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